molecular formula C13H10ClNO4S B6602288 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene CAS No. 89303-45-7

1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene

Cat. No.: B6602288
CAS No.: 89303-45-7
M. Wt: 311.74 g/mol
InChI Key: UQRAABANEZTNDS-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene is an organic compound with a complex structure that includes a benzenesulfonyl group, a chlorinated benzene ring, and a nitro group

Preparation Methods

The synthesis of 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonylation of a chlorinated benzene derivative followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale reactions using automated systems to handle the reagents and control the reaction conditions. These methods are designed to maximize yield and minimize the production of unwanted by-products.

Chemical Reactions Analysis

1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or nitro groups are replaced by other substituents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene exerts its effects involves interactions with various molecular targets. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes. The exact pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene include other benzenesulfonyl derivatives and chlorinated nitrobenzenes. What sets this compound apart is the combination of the benzenesulfonyl group with both a chlorine and a nitro group, which imparts unique chemical properties and reactivity.

Some similar compounds include:

  • Benzenesulfonyl chloride
  • 4-Chloronitrobenzene
  • 2-Nitrobenzenesulfonyl chloride

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-chloro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-7-6-10(13(8-11)15(16)17)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRAABANEZTNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532412
Record name 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89303-45-7
Record name 1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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